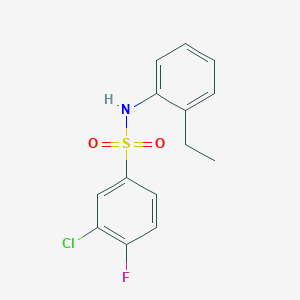![molecular formula C16H16Cl2O B14175631 1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene CAS No. 918903-59-0](/img/structure/B14175631.png)
1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylpropyl(dichloromethyl) ether is an organic compound characterized by the presence of two phenyl groups attached to a propyl chain, which is further connected to a dichloromethyl ether group. This compound falls under the category of chloroalkyl ethers, which are known for their diverse applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylpropyl(dichloromethyl) ether can be achieved through various methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the reaction of chlorodimethyl ether with sulfuryl chloride and benzoyl peroxide .
Industrial Production Methods
Industrial production of ethers, including 2,2-Diphenylpropyl(dichloromethyl) ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylpropyl(dichloromethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HBr or HI.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Strong acids like HBr and HI are used to cleave the ether bond, resulting in the formation of alcohols and alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Alcohols and alkyl halides.
Applications De Recherche Scientifique
2,2-Diphenylpropyl(dichloromethyl) ether has several applications in scientific research:
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylpropyl(dichloromethyl) ether involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of various products . The pathways involved include the activation of aromatic rings and subsequent substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl methyl ether
- Bis(chloromethyl) ether
- Benzyl chloromethyl ether
- Dichloromethyl methyl ether
Uniqueness
2,2-Diphenylpropyl(dichloromethyl) ether is unique due to its specific structure, which includes two phenyl groups and a dichloromethyl ether moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
918903-59-0 |
|---|---|
Formule moléculaire |
C16H16Cl2O |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
[1-(dichloromethoxy)-2-phenylpropan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2O/c1-16(12-19-15(17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clé InChI |
KTHNLEQEJWWBDF-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(Cl)Cl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


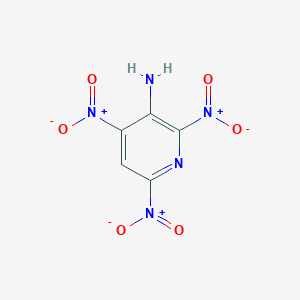
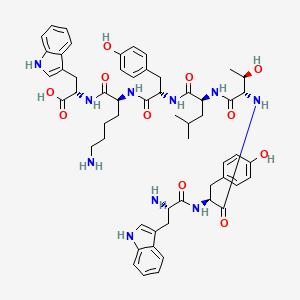
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
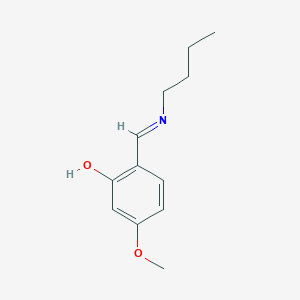
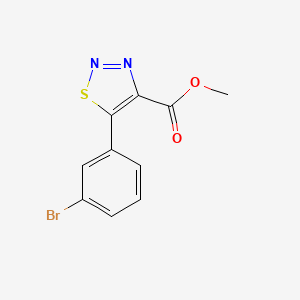
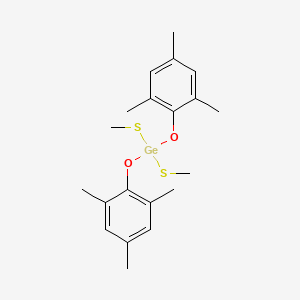
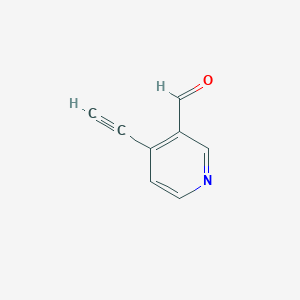
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
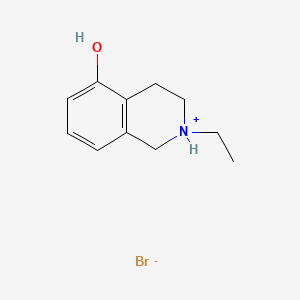
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
